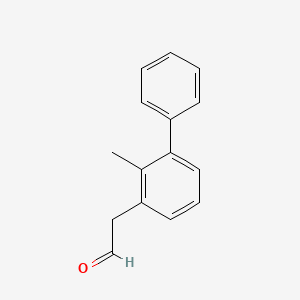

![molecular formula C14H24Cl2N2O B2682633 1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride CAS No. 1266688-72-5](/img/structure/B2682633.png)

1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

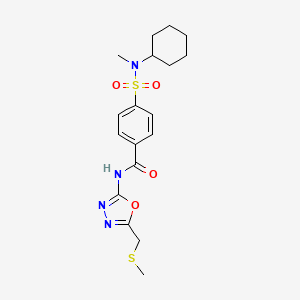

“1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride” is a piperazine derivative . It has a molecular formula of C14H24Cl2N2O . The compound is used as an important intermediate in the preparation of various pharmaceuticals .

Synthesis Analysis

Piperazine derivatives, such as this compound, can be synthesized through various methods. Some of these methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride” is characterized by a six-membered ring containing two opposing nitrogen atoms, with a 3-methoxyphenylpropyl group attached to one of the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride” include a refractive index of n20/D 1.5815 (lit.), a boiling point of 150 °C/0.5 mmHg (lit.), and a density of 1.114 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Now, let’s explore its applications in various scientific fields:

Neuropharmacology and GABA Receptor Modulation

1-[3-(3-Methoxyphenyl)propyl]piperazine (3-MeOPP) has been studied as an inhibitor of the human α1β2γ2 GABAA receptor. GABA receptors play a crucial role in neurotransmission and are implicated in anxiety, epilepsy, and other neurological disorders .

Anticancer Potential

Piperazine derivatives have shown promise as anticancer agents due to their ability to inhibit tumor cell growth. Researchers have explored the cytotoxic effects of 3-MeOPP against various cancer cell lines. Its precise mechanism of action remains an area of interest .

Neurotransmitter Research

3-MeOPP’s interactions with neurotransmitter systems, including serotonin and dopamine, warrant further exploration. It may serve as a valuable tool in understanding neurotransmitter function.

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity .

Mode of Action

Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Pharmacokinetics

Upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .

Result of Action

Piperazine compounds generally result in the paralysis of parasites, facilitating their removal or expulsion from the host body .

Propriétés

IUPAC Name |

1-[3-(3-methoxyphenyl)propyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.2ClH/c1-17-14-6-2-4-13(12-14)5-3-9-16-10-7-15-8-11-16;;/h2,4,6,12,15H,3,5,7-11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDGUDHMYJIYGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCCN2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(3-Methoxyphenyl)propyl]piperazine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone](/img/structure/B2682552.png)

![1-(2,3-Dihydroindol-1-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2682553.png)

![3-chloro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2682554.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2682557.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2682558.png)

![6-Bromofuro[2,3-b]pyridine](/img/structure/B2682569.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2682572.png)